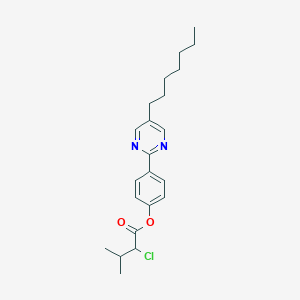![molecular formula C26H40N2O2 B14317924 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile CAS No. 111217-12-0](/img/structure/B14317924.png)
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two octyloxy groups and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution of hydroxyl groups with octyloxy groups .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of advanced materials, including light-emitting polymers and conducting polymers
Wirkmechanismus
The mechanism of action of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its nitrile and octyloxy groups. The nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: A similar compound with bromomethyl groups instead of nitrile groups.
2,5-Bis(octyloxy)benzene-1,4-diacetonitrile: Another compound with similar octyloxy and nitrile substitutions.
1,4-Bis(5-phenyloxazol-2-yl)benzene: A compound with different functional groups but similar aromatic structure.
Uniqueness: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is unique due to its specific combination of octyloxy and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
111217-12-0 |
|---|---|
Molekularformel |
C26H40N2O2 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
4,5-bis(octoxymethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-15-29-21-25-17-23(19-27)24(20-28)18-26(25)22-30-16-14-12-10-8-6-4-2/h17-18H,3-16,21-22H2,1-2H3 |
InChI-Schlüssel |
DVAOQFBFOZAIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC1=CC(=C(C=C1COCCCCCCCC)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
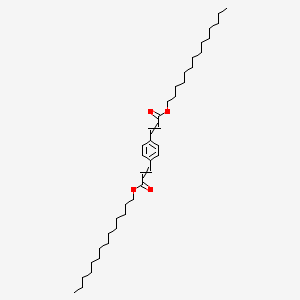
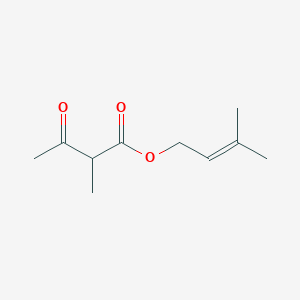

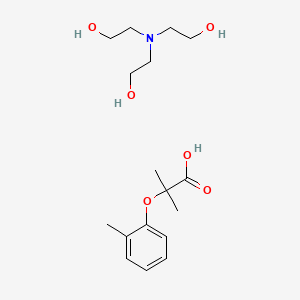
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
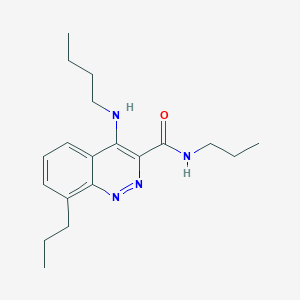
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
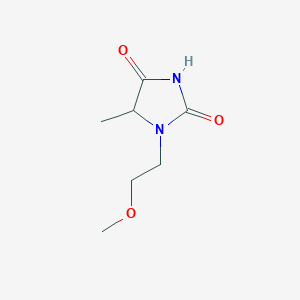
![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

